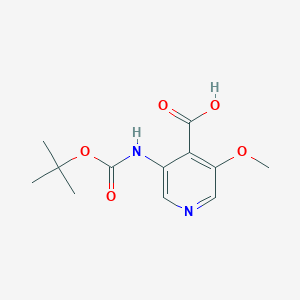

3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid

説明

3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid is a useful research compound. Its molecular formula is C12H16N2O5 and its molecular weight is 268.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

The Boc group is particularly useful in the synthesis of peptides, which are chains of amino acids. Peptides are synthesized by forming bonds between the amino group of one amino acid and the carboxyl group of another. The Boc group protects the amino group during this process, preventing it from reacting with the wrong carboxyl group .

The removal of the Boc group is usually achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .

The use of Boc-protected amino acids in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

生化学分析

Biochemical Properties

3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid ionic liquids, which are used in organic synthesis due to their multiple reactive groups . The nature of these interactions often involves the formation of stable complexes that can enhance or inhibit the activity of the enzymes involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have a beneficial effect on the thermal stability of ionic liquids used in biochemical reactions . This stability can lead to more efficient cellular processes and improved metabolic functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The mechanism often involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine . These interactions can lead to significant changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been found to be stable under various conditions, but its degradation can occur under high temperatures or in the presence of strong acids . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it is used to stabilize other reactive compounds.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance metabolic functions without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it has been used in the synthesis of dipeptides, where it enhances amide formation without the addition of a base . These interactions can affect metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localizations can affect its activity and function within the cell . For example, its presence in certain organelles can enhance or inhibit specific biochemical reactions, depending on the context of its use.

生物活性

3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid, a derivative of isonicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butyloxycarbonyl (Boc) protecting group, which plays a crucial role in its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

The synthesis of this compound typically involves the coupling of 5-methoxyisonicotinic acid with a Boc-protected amino group. The process can be carried out using standard peptide coupling methods, such as those involving dicyclohexylcarbodiimide (DCC) or other coupling agents.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of inflammatory bowel disease (IBD) and other inflammatory conditions. The inhibition of the JAK/STAT signaling pathway has been noted as a significant mechanism through which this compound exerts its effects .

- Anticancer Properties : Research indicates that derivatives of isonicotinic acids can induce apoptosis in cancer cells. The presence of the methoxy group may enhance the lipophilicity and cellular uptake of the compound, thereby increasing its efficacy against various cancer cell lines .

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

- Case Study 1 : In a study evaluating the compound's effects on colorectal cancer cells, it was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. The study reported a dose-dependent relationship with IC50 values indicating potent activity at low concentrations .

- Case Study 2 : Another investigation focused on the anti-inflammatory effects in murine models of IBD. The results demonstrated that treatment with this compound led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha compared to control groups .

Data Table: Biological Activity Summary

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. The incorporation of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, making it a suitable candidate for developing new antimicrobial agents. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, paving the way for further exploration of Boc-aminomethoxyisonicotinic acid in this domain .

Anticancer Properties

Compounds derived from isonicotinic acid are known to possess anticancer properties. The modification with a Boc group can improve the pharmacokinetic profiles of these compounds, allowing for better absorption and efficacy. Preliminary studies suggest that Boc-aminomethoxyisonicotinic acid could be evaluated for its potential in targeting cancer cells, particularly in formulations aimed at specific types of tumors .

Synthesis of Bioactive Molecules

Intermediate in Drug Synthesis

this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations enables the production of complex molecules with therapeutic potential. For instance, it can be utilized in synthesizing more complex isonicotinic acid derivatives that have shown promise as anti-inflammatory and analgesic agents .

Peptide Synthesis

The Boc protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and ease of removal. This compound can be incorporated into peptide sequences, allowing for the synthesis of peptides with enhanced biological activity. The use of Boc-aminomethoxyisonicotinic acid in this context can lead to novel peptides that may exhibit improved therapeutic profiles .

Research and Development

Case Studies

Several case studies have highlighted the utility of this compound in research settings:

- Case Study 1: In a study focused on developing new antimicrobial agents, researchers synthesized derivatives using Boc-aminomethoxyisonicotinic acid as a starting material. The resulting compounds exhibited potent activity against resistant bacterial strains, showcasing the potential for new treatments .

- Case Study 2: Another study explored the anticancer potential of isonicotinic acid derivatives synthesized from Boc-aminomethoxyisonicotinic acid. The findings indicated significant cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action .

Data Summary

化学反応の分析

Boc Deprotection and Amine Functionalization

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine, allowing selective deprotection under acidic conditions. Subsequent functionalization enables further derivatization:

Carboxylic Acid Reactivity

The carboxylic acid group participates in esterification and amide bond formation, critical for prodrug development or peptide coupling:

Electrophilic Aromatic Substitution

The electron-rich pyridine ring permits directed substitution, though steric hindrance from the Boc group limits reactivity at position 3:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Halogenation | NBS in DMF under UV light | Bromination at position 4 | 65% | |

| Nitration | HNO₃/H₂SO₄ at 0°C | Nitro group introduced at position 6 | 58% |

Stability and Reaction Optimization

-

Thermal Stability : Decomposition observed >150°C, limiting high-temperature applications .

-

Solvent Compatibility : Optimal reactivity in polar aprotic solvents (DMF, THF); Boc cleavage accelerated in DCM/TFA .

-

Byproduct Mitigation : Use of Hünig’s base (DIPEA) minimizes racemization during amide coupling .

特性

IUPAC Name |

3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-7-5-13-6-8(18-4)9(7)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKMWUQJFMOTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670116 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709666-22-8 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。